molecular formula C19H20N4O B2780700 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 612523-20-3

11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2780700
CAS No.: 612523-20-3
M. Wt: 320.396
InChI Key: RJORMKYXSIXSDK-UHFFFAOYSA-N
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Description

11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a synthetic organic compound with a molecular formula of C20H23N5O and a molecular weight of 349.44 g/mol. It features a complex polyheterocyclic structure that incorporates a tetrahydroisoquinoline core fused with a benzimidazole unit, further substituted with a methoxyethylamino side chain and a nitrile group. This molecular architecture is characteristic of a class of compounds known for their potential as privileged scaffolds in medicinal chemistry . Isoquinoline and tetrahydroisoquinoline derivatives are extensively investigated in pharmaceutical research due to their broad-spectrum of biological activities. These compounds are frequently explored as key scaffolds for developing novel therapeutic agents . The specific research applications and mechanism of action for this compound are not fully detailed in the literature, and further investigation may be required to elucidate its precise biological targets and potential research value. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols.

Properties

IUPAC Name

11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-11-10-21-18-14-7-3-2-6-13(14)15(12-20)19-22-16-8-4-5-9-17(16)23(18)19/h4-5,8-9,21H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORMKYXSIXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327513
Record name 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612523-20-3
Record name 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazo[1,2-b]isoquinoline core, followed by the introduction of the methoxyethylamino group and the carbonitrile functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic or biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzimidazolo[1,2-b]isoquinoline scaffold is a versatile pharmacophore. Below is a detailed comparison of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile with key analogs, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 11: 2-Methoxyethylamino
6: Nitrile
C₂₁H₂₂N₄O 354.43 Hypothesized CNS activity due to amine substituent; nitrile enhances stability
11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile 11: 4-Phenylpiperazine
6: Nitrile
C₂₆H₂₅N₅ 407.51 Enhanced binding affinity for serotonin/dopamine receptors due to piperazine moiety
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile 11: Chlorine
6: Nitrile
C₁₆H₁₂N₃Cl 281.74 Halogen substituent increases lipophilicity; potential kinase inhibition
11-Anilino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile 11: Anilino
6: Nitrile
C₂₂H₁₈N₄ 338.41 Aromatic amine may improve DNA intercalation properties
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile 5: Methyl
11: Oxo
6: Nitrile
C₁₈H₁₆N₄O 304.35 Ketone group introduces hydrogen-bonding potential; possible metabolic instability

Key Observations

Substituent-Driven Activity: The 2-methoxyethylamino group in the target compound may enhance solubility and CNS penetration compared to the 4-phenylpiperazine (lipophilic, receptor-targeting) and chlorine (electrophilic, kinase-binding) substituents in analogs .

Impact of Nitrile Group :

  • The nitrile at position 6 is conserved across all analogs, likely stabilizing the core structure via electron-withdrawing effects and resistance to oxidative metabolism .

Synthetic Pathways :

  • Synthesis of these compounds typically involves multi-step cyclization. For example, details the use of thiouracil derivatives and anthranilic acid to form pyrimidoquinazoline analogs, while highlights imidazole ring stability during hydrogenation .

Pharmacological Potential: Benzimidazolo[1,2-b]isoquinolines are associated with diverse activities, including kinase inhibition (chloro analog ) and receptor modulation (piperazine analog ). The target compound’s methoxyethylamino group may align with adenosine receptor ligands, though empirical data are needed.

Biological Activity

The compound 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a synthetic derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a benzimidazole moiety fused with an isoquinoline structure. The presence of the methoxyethylamino group enhances its solubility and bioavailability.

Molecular Formula

  • C : 17
  • H : 20
  • N : 4
  • O : 1

Molecular Weight

  • Molecular Weight : 284.36 g/mol

Pharmacological Profile

Studies have shown that this compound exhibits various biological activities, primarily focusing on its anxiolytic and analgesic properties. The following table summarizes key findings from recent research:

Activity Effect Reference
AnxiolyticSignificant reduction in anxiety behaviors in rodent models
AnalgesicPain relief comparable to standard analgesics
NeuroprotectiveProtection against neuronal damage in vitro

The biological activity of the compound can be attributed to several mechanisms:

  • GABAergic Modulation : It enhances GABA receptor activity, leading to increased inhibitory neurotransmission, which is crucial for anxiolytic effects.
  • Dopaminergic Pathways : It may influence dopamine receptors, contributing to its analgesic properties.
  • Neuroprotection : The compound has shown potential in protecting neurons from oxidative stress and apoptosis in cell culture studies.

Anxiolytic Effects in Rodent Models

In a study conducted on spontaneously hypertensive rats (SHR), the administration of the compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze (EPM) test. The results indicated that doses of 10 mg/kg significantly increased the time spent in the open arms compared to controls (p < 0.05) .

Analgesic Efficacy

In another study assessing pain response using the formalin test, the compound demonstrated significant analgesic effects at doses ranging from 5 to 20 mg/kg. The latency to respond to pain stimuli was significantly prolonged compared to untreated groups (p < 0.01) .

Q & A

Q. What are the standard synthetic routes for preparing 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile?

Methodological Answer: A common approach involves substituting a chloro intermediate (e.g., 11-chloro-tetrahydrobenzimidazolo-isoquinoline-carbonitrile) with 2-methoxyethylamine under reflux in a polar aprotic solvent like DMF, using a base such as potassium carbonate to facilitate nucleophilic aromatic substitution. This method is adapted from analogous syntheses of chloro-substituted benzimidazolo-isoquinoline derivatives . For purification, column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended. Yield optimization may require temperature control (80–100°C) and extended reaction times (12–24 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy : To confirm the presence of nitrile (CN, ~2220 cm⁻¹) and secondary amine (NH, ~3350 cm⁻¹) groups .
  • NMR (¹H and ¹³C) : For structural elucidation, particularly the methoxyethylamino sidechain (δ ~3.3 ppm for OCH₃, δ ~3.5–4.0 ppm for N-CH₂-CH₂-O) and aromatic protons .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring consistency with the molecular formula . Cross-referencing with X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the methoxyethylamino substituent?

Methodological Answer: Density Functional Theory (DFT) simulations can model the electron-donating effects of the methoxyethylamino group on the benzimidazolo-isoquinoline core. Key steps include:

  • Optimizing the molecular geometry using B3LYP/6-31G(d) basis sets.
  • Analyzing frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Comparing electrostatic potential maps with analogs (e.g., unsubstituted or chloro derivatives) to evaluate how the substituent influences binding affinity in biological targets .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer: If NMR signals deviate from expected values (e.g., unexpected splitting or shifts):

  • Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign overlapping peaks.
  • Validate purity via HPLC with UV/Vis detection (λ = 254 nm for aromatic systems).
  • Cross-validate with single-crystal X-ray diffraction data, as demonstrated for related imidazo-naphthyridine systems .
  • Re-examine synthetic intermediates for possible regioisomers or byproducts .

Q. What strategies optimize reaction conditions for introducing the methoxyethylamino group?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility.
  • Catalysis : Add catalytic iodide salts (e.g., KI) to enhance substitution kinetics in chloro precursors .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining high yields.
  • Workup optimization : Employ aqueous extraction (e.g., NaHCO₃ wash) to remove unreacted amine, followed by silica gel chromatography .

Q. How does the methoxyethylamino substituent influence the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to quantify logP/logD values.
  • Permeability studies : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption potential.
  • Comparative analysis: Contrast solubility profiles with non-polar analogs (e.g., chloro derivatives) to isolate the substituent’s contribution .

Data Presentation

Q. Table 1: Comparative Synthetic Yields for Analogous Compounds

PrecursorSubstituentSolventYield (%)Reference
11-Chloro derivative2-MethoxyethylaminoDMF68
11-Chloro derivative4-CyanobenzylideneAcOH68
Thiouracil derivativeAnthranilic acidEthanol57

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueKey SignalsReference
IRCN: 2220 cm⁻¹; NH: 3350 cm⁻¹
¹H NMROCH₃: δ 3.3 ppm; N-CH₂-CH₂-O: δ 3.5–4.0
MS[M+H]⁺: m/z calculated vs. observed

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